[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride
Description
Chemical Name: [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride Synonyms: N-(2-Aminoethyl)benzenesulfonamide hydrochloride CAS Number: 53672-99-4 Molecular Formula: C₈H₁₃ClN₂O₂S Molecular Weight: 236.72 g/mol Structure: A benzene ring linked to a sulfonamide group (-SO₂NH-) attached to an ethylamine moiety, with a hydrochloride counterion.
Properties
IUPAC Name |
2-(2-phenylethylsulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c11-7-9-14(12,13)8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCDBOEBRTGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-aminoethyl)benzsulfamide
1.1. Acetylization Reaction
React β-phenethylamine with an acylating agent such as acetic acid or acetic anhydride in a reactor. Mix β-phenethylamine and the acylating agent at a ratio of 1:1 to 1:1.25, then heat and reflux the mixture for 3 to 5 hours. After the reaction, distill to recover spirit of vinegar under normal pressure initially, followed by reduced pressure to evaporate the spirit of vinegar. Cool to obtain acetylate, and add a solvent at a ratio of 1:0.6 to 1:0.8 of β-phenethylamine to the solvent.
In an example, 300 kg of acetic acid is added to a 1000L reactor, followed by 300 kg of β-phenethylamine. The mixture is heated under reflux for 4 hours. After the reaction is terminated, the spirit of vinegar is recovered via distillation, first at normal pressure and then under reduced pressure. The resulting acetylate (N-acetylbenzene ethamine) is collected after cooling, yielding 390.5 kg. About 180 kg of solvent is then added to the reaction feed liquid and mixed uniformly.
1.2. Chlorosulfonation
Add acetylate to chlorosulfonic acid in a reaction vessel, controlling the addition rate to maintain the temperature below 50°C. The weight ratio of acetylate to chlorosulfonic acid should be 1:1.42 to 1:3.6. After the addition is complete, heat the mixture to 60-70°C and react for 2-4 hours. Add a dry auxiliary agent to the reaction vessel and stir for 5-30 minutes, with a weight ratio of acetylate to auxiliary agent of 1:0.033 to 1:0.19. Add a chlorinating agent or a mixture of chlorinating agent and solvent at a weight ratio of acetylate to chlorinating agent of 1:1.01 to 1:1.66, and incubate at 60-75°C for 2-4 hours.
1.3. Aminating Reaction
Introduce the reaction feed liquid into a reactor, then add an ammonia aqueous solution with a mass percentage concentration of 20-30%. Maintain the temperature at 40-60°C and react for 2-4 hours. The weight ratio of the reaction feed liquid to the ammonia aqueous solution should be 1:3 to 1:5.
1.4. Hydrolysis
Add a sodium hydroxide solution with a mass percentage concentration of 18-30% to a reaction vessel, maintaining a ratio of 1:2 to 1:4 between the amide wet product and the alkali liquor. Add the amide wet product obtained in the previous step, heat to 105-115°C, and reflux for 3.5-6.0 hours. Cool to 80-90°C, add medicinal carbon at a ratio of 1:0.06 to 1:0.08 of amide wet product to medicinal carbon, and incubate for 0.5-1 hour. Filter while hot, then cool the filtrate to 25-30°C and incubate for 0.5 hour. Add hydrochloric acid with a mass percentage concentration of 28-31% to the filtrate, controlling the addition rate to keep the temperature below 50°C, and adjust the pH to approximately 10, using a ratio of 1:1.0 to 1:1.2 between the amide wet product and hydrochloric acid. Allow the mixture to crystallize while stirring for 1 hour, then cool to 10°C. Centrifuge the mixture, wash the filter cake three times with cold water at 5-10°C until the pH is weakly acidic or neutral, and dry to obtain the crude 4-(2-aminoethyl) benzsulfamide product.
1.5. Refining Process
Add a solvent to a reaction vessel, using a ratio of 1:2.5 to 1:5.5 between the crude 4-(2-aminoethyl) benzsulfamide product and the solvent. Add the crude product, heat to dissolve, and add medicinal carbon at a ratio of 1:0.05 to 1:0.10 of crude product to medicinal carbon. Stir, heat to reflux for 0.5-1.0 hour, and filter while hot. Cool the filtrate while stirring to 10°C and crystallize for 0.5-1 hour. Centrifuge, wash the filter cake with cold solvent, and dry to obtain the refined 4-(2-aminoethyl) benzene sulfonamide product.
Synthesis of 2-Thiophene ethylamine
2.1. Preparation of 2-thiophene ethanol Perform a Grignard reaction using 2-bromothiophene and magnesium chips in an anhydrous solvent. Add oxyethane to the reaction solution at 9°C. After the reaction, acidify to pH<1 with dilute sulfuric acid, add an antioxidant, and precipitate. Collect the product via vacuum distillation at 109°C/1.73Kpa. The anhydrous solvent is a 1:1 mixture of toluene and tetrahydrofuran (THF). The molar ratio of magnesium to 2-bromothiophene is 1:1.35, and the weight ratio of oxyethane to 2-bromothiophene is 0.35:1.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and appropriate catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: this compound is explored as a potential drug candidate for various therapeutic applications.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It serves as a building block in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups : Aromatic benzene, sulfonamide, ethylamine hydrochloride.
- Applications: Sulfonamide derivatives are widely used in medicinal chemistry as enzyme inhibitors or receptor modulators.
- Toxicity: No acute toxicity, skin/eye irritation, or carcinogenicity data are reported in the evidence .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Sulfonamide vs. Sulfonyl Fluoride : The target compound and AEBSF share a benzene-sulfonyl backbone, but AEBSF’s sulfonyl fluoride (-SO₂F) group makes it a potent protease inhibitor and hydrogen fluoride (HF) releaser . In contrast, the sulfonamide group in the target compound is less reactive but may confer stability in biological systems.
- Substituent Effects : The 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide (CAS 16673-34-0) has a bulky benzamido substituent, which likely enhances receptor-binding specificity compared to simpler sulfonamides .
- Sulfinyl vs.
Physicochemical and Toxicological Properties
Critical Notes:
Biological Activity
[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride, also known as a sulfonamide derivative, is a compound with notable biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes and modulate signaling pathways that are crucial for cellular functions.
- Target Enzymes : The compound may target key enzymes involved in metabolic pathways, including kinases and phosphatases, which are critical for cell signaling and regulation.
- Cell Cycle Regulation : By modulating the activity of these enzymes, the compound could influence cell cycle progression and apoptosis, making it a candidate for cancer therapy.
Research indicates that this compound exhibits significant biochemical properties that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess such activities.
Research Findings
Numerous studies have explored the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : In vitro studies have indicated that sulfonamide derivatives can induce cell cycle arrest in cancer cell lines. For example, one study demonstrated significant growth inhibition in colon cancer cells treated with similar compounds .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of sulfonamide derivatives in animal models, showing reduced edema and inflammatory markers following treatment .
- Antimicrobial Efficacy : Research has shown that certain sulfonamides exhibit broad-spectrum antibacterial activity. For instance, a comparative study found that modifications in the sulfonamide structure enhanced antimicrobial potency against resistant strains of bacteria .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfanilamide | Antimicrobial | Inhibition of bacterial folate synthesis |
| This compound | Potential anticancer & anti-inflammatory | COX-2 inhibition, cell cycle modulation |
| Trimethoprim | Antibacterial | Inhibition of dihydrofolate reductase |
| Dapsone | Antimicrobial | Inhibition of folate synthesis |
Q & A
Q. What degradation pathways dominate under physiological conditions?
- Methodological Answer : Hydrolysis at pH 7.4 generates benzene sulfonic acid and ethylamine derivatives. Accelerated stability studies (40°C/75% RH) combined with QTOF-MS identify degradation products. Compare with forced degradation (0.1M HCl/NaOH) to map pH-dependent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
